molecular formula C11H9BrN2O4 B1413904 Ethyl 5-bromo-2-cyano-3-nitrophenylacetate CAS No. 1807021-83-5

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate

Cat. No.: B1413904
CAS No.: 1807021-83-5
M. Wt: 313.1 g/mol
InChI Key: YGHDHRSCUPBUCI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-cyano-3-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by nitration and cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and precise control of reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in drug synthesis and potential therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-3-nitrophenylacetate involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and chemical processes. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-5-cyano-2-nitrophenylacetate
  • Ethyl 5-bromo-2-cyano-4-nitrophenylacetate

Uniqueness

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-cyano-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)4-7-3-8(12)5-10(14(16)17)9(7)6-13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHDHRSCUPBUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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